molecular formula C18H29NO3 B5449379 (3S,4R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-4-methyl-3-(2-methylpropyl)piperidin-4-ol

(3S,4R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-4-methyl-3-(2-methylpropyl)piperidin-4-ol

Cat. No.: B5449379
M. Wt: 307.4 g/mol
InChI Key: OKPFESFSJFHGAP-MAUKXSAKSA-N
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Description

(3S,4R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-4-methyl-3-(2-methylpropyl)piperidin-4-ol is a complex organic compound with a unique structure that includes a piperidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-4-methyl-3-(2-methylpropyl)piperidin-4-ol typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of Functional Groups: The hydroxyl and methoxy groups can be introduced through selective functionalization reactions.

    Stereoselective Synthesis: Ensuring the correct stereochemistry at the 3S and 4R positions is crucial and can be achieved through chiral catalysts or chiral auxiliaries.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-4-methyl-3-(2-methylpropyl)piperidin-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could yield a fully saturated piperidine ring.

Scientific Research Applications

(3S,4R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-4-methyl-3-(2-methylpropyl)piperidin-4-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Biological Studies: The compound can be used to study the effects of specific functional groups on biological activity.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.

Mechanism of Action

The mechanism of action of (3S,4R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-4-methyl-3-(2-methylpropyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The piperidine ring provides a scaffold that positions these functional groups in the optimal orientation for interaction.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-4-methyl-3-(2-methylpropyl)piperidin-4-ol: shares similarities with other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which confer distinct biological and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(3S,4R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-4-methyl-3-(2-methylpropyl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3/c1-13(2)9-15-12-19(8-7-18(15,3)21)11-14-5-6-17(22-4)16(20)10-14/h5-6,10,13,15,20-21H,7-9,11-12H2,1-4H3/t15-,18+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPFESFSJFHGAP-MAUKXSAKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN(CCC1(C)O)CC2=CC(=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1CN(CC[C@@]1(C)O)CC2=CC(=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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